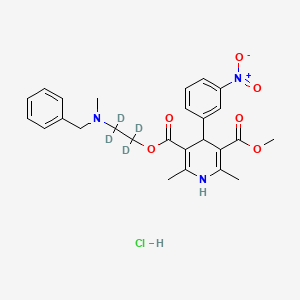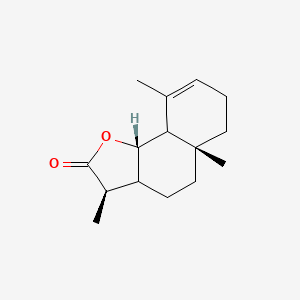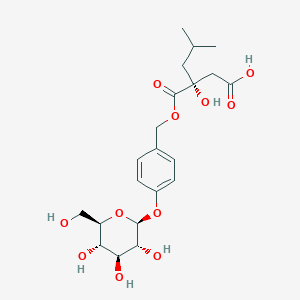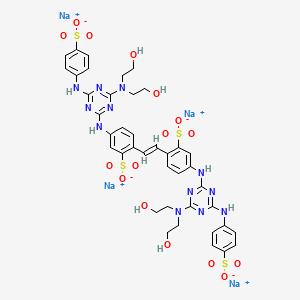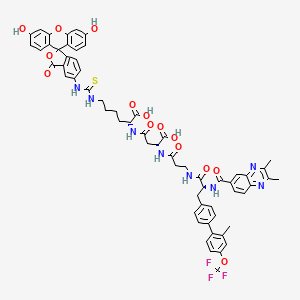![molecular formula C20H11CrN2Na2O9S2 B12374231 disodium;chromium(3+);3-oxido-4-[(1-oxido-8-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-1-sulfonate;hydroxide](/img/structure/B12374231.png)
disodium;chromium(3+);3-oxido-4-[(1-oxido-8-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-1-sulfonate;hydroxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium;chromium(3+);3-oxido-4-[(1-oxido-8-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-1-sulfonate;hydroxide is a complex organic compound with a molecular formula of C40H22CrN4Na2O10S2. It is commonly used as a dye, known for its vibrant color and stability. The compound is part of the azo dye family, which is characterized by the presence of one or more azo groups (-N=N-) attached to aromatic rings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of disodium;chromium(3+);3-oxido-4-[(1-oxido-8-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-1-sulfonate;hydroxide involves several steps:
Diazotization: The process begins with the diazotization of an aromatic amine, typically using sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures.
Coupling Reaction: The diazonium salt formed is then coupled with a naphthalene derivative in an alkaline medium to form the azo compound.
Chromium Complex Formation: The azo compound is then complexed with chromium ions (Cr3+) in the presence of sodium hydroxide (NaOH) to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo group, leading to the formation of various oxidation products.
Reduction: Reduction of the azo group can lead to the formation of aromatic amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and zinc dust in acidic conditions are commonly used.
Substitution: Reactions typically involve nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Various oxidized derivatives of the azo compound.
Reduction: Aromatic amines.
Substitution: Derivatives with different functional groups replacing the sulfonate groups.
Applications De Recherche Scientifique
Disodium;chromium(3+);3-oxido-4-[(1-oxido-8-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-1-sulfonate;hydroxide has several applications in scientific research:
Chemistry: Used as a dye in various chemical reactions to track reaction progress and visualize compounds.
Biology: Employed in staining techniques to highlight specific structures in biological samples.
Medicine: Investigated for potential use in diagnostic imaging and as a therapeutic agent.
Industry: Widely used in the textile industry for dyeing fabrics due to its vibrant color and stability.
Mécanisme D'action
The compound exerts its effects primarily through its ability to form stable complexes with metal ions and its strong chromophoric properties. The azo group (-N=N-) is responsible for its color, while the sulfonate groups enhance its solubility in water. In biological systems, it can interact with proteins and nucleic acids, leading to its use in staining and imaging applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Disodium;chromium(3+);3-oxido-4-[(2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate
- Disodium;chromium(3+);3-oxido-4-[(1-oxido-8-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate
Uniqueness
Disodium;chromium(3+);3-oxido-4-[(1-oxido-8-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-1-sulfonate;hydroxide is unique due to its specific arrangement of functional groups, which confer distinct chemical and physical properties. Its stability, vibrant color, and ability to form complexes with metal ions make it particularly valuable in various applications.
Propriétés
Formule moléculaire |
C20H11CrN2Na2O9S2 |
|---|---|
Poids moléculaire |
585.4 g/mol |
Nom IUPAC |
disodium;chromium(3+);3-oxido-4-[(1-oxido-8-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-1-sulfonate;hydroxide |
InChI |
InChI=1S/C20H14N2O8S2.Cr.2Na.H2O/c23-15-10-17(32(28,29)30)12-5-1-2-6-13(12)19(15)22-21-14-9-8-11-4-3-7-16(31(25,26)27)18(11)20(14)24;;;;/h1-10,23-24H,(H,25,26,27)(H,28,29,30);;;;1H2/q;+3;2*+1;/p-5 |
Clé InChI |
ZQZPAFVDCIVGCR-UHFFFAOYSA-I |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC(=C2N=NC3=C(C4=C(C=CC=C4S(=O)(=O)[O-])C=C3)[O-])[O-])S(=O)(=O)[O-].[OH-].[Na+].[Na+].[Cr+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



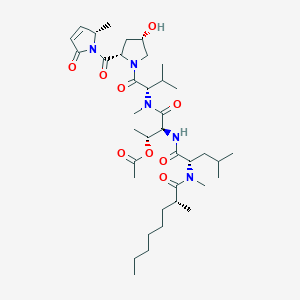
![methyl 2-[10-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,6-dimethyloxan-2-yl]-2-(2,3-dimethyloxiran-2-yl)-11-hydroxy-4,7,12-trioxonaphtho[2,3-h]chromen-5-yl]-2-hydroxy-2-[(2S,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]acetate](/img/structure/B12374161.png)

![1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-2-(1,3,2-dithiarsolan-2-yl)ethanone](/img/structure/B12374169.png)

